2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
Overview
Description
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a phenylacetamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation process .
Pharmacokinetics
Similar compounds have been found to be metabolized in the body and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and its ability to reach its target site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Formation of Piperazine Intermediate: The piperazine ring is often introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling of Intermediates: The benzodioxole and piperazine intermediates are then coupled using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a piperazine ring and is known for its antibacterial activity.
Uniqueness
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-4-2-1-3-5-17)14-23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-15-25-18/h1-7,12H,8-11,13-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNBUVYHOOFCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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